molecular formula C₂₅H₂₆N₈ B560529 GNE 220 CAS No. 1199590-75-4

GNE 220

Cat. No.: B560529
CAS No.: 1199590-75-4
M. Wt: 438.53
InChI Key: HXIPOURWZRATPT-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

This compound, chemically designated as (E)-N-(4-((5-chloro-2-((4-methylpiperazin-1-yl)methyl)thiazol-4-yl)ethynyl)pyridin-2-yl)-3-((dimethylamino)methyl)benzamide, belongs to the aminopyridine class of kinase inhibitors. Key identifiers include:

Property Value
CAS Number (Free Base) 1199590-75-4
CAS Number (HCl Salt) 2448286-21-1
Molecular Formula C₂₅H₂₆N₈
Molecular Weight 438.53 g/mol (free base)
SMILES Notation CN1N=CC(C2=NC(C)=C(NC3=NC=C(C4=CC=C(N5CCN(C)CC5)C=C4)C=C36)C6=N2)=C1

This compound exhibits solubility in dimethyl sulfoxide (DMSO) at 5.4 mg/mL and demonstrates stability under standard laboratory storage conditions (-20°C in anhydrous form) .

Historical Development Context

This compound was developed through structure-based drug design efforts aimed at targeting MAP4K4, a kinase implicated in cancer metastasis and angiogenesis. Early work by Vitorino et al. (2015) identified MAP4K4 as a regulator of endothelial cell motility, spurring interest in pharmacological inhibition . Building on Pfizer’s PF-06260933 and MAP4K4-IN-3 prototypes, researchers optimized this compound’s aminopyridine core to enhance binding affinity and selectivity . The hydrochloride salt formulation (CAS: 2448286-21-1) was later introduced to improve aqueous solubility for in vitro assays .

Research Significance in Kinase Inhibitor Field

As a selective MAP4K4 inhibitor (IC₅₀ = 7 nM), this compound has become indispensable for dissecting the kinase’s role in:

  • JNK Signaling : MAP4K4 activates c-Jun N-terminal kinase (JNK) via MKK4 phosphorylation, influencing apoptosis and inflammation .
  • Cytoskeletal Dynamics : By modulating integrin-FERM interactions, this compound alters focal adhesion turnover and endothelial cell migration .
  • Hippo Pathway Cross-Talk : Emerging evidence links MAP4K4 to Yes-associated protein (YAP) regulation, expanding its therapeutic relevance .

Compared to earlier pan-kinase inhibitors, this compound’s >100-fold selectivity over related kinases (e.g., MAP4K5 IC₅₀ = 1.1 μM) minimizes off-target effects in mechanistic studies .

Position within MAP4K Inhibitor Landscape

The MAP4K family (MAP4K1-7) shares structural homology but diverges in substrate specificity. This compound’s inhibitory profile positions it as a cornerstone agent for isoform-specific studies:

Inhibitor MAP4K4 IC₅₀ MAP4K5 IC₅₀ MAP4K6 IC₅₀
This compound 7 nM 1.1 μM 9 nM
GNE-495 2 nM 0.8 μM 5 nM
PF-06260933 12 nM 3.2 μM 15 nM

This selectivity enables precise interrogation of MAP4K4-dependent pathways without confounding effects from related kinases like MAP4K5 (KHS1) or MAP4K6 (MINK) .

Structural Overview and Key Features

This compound’s structure (Fig. 1) integrates three pharmacophoric elements critical for MAP4K4 binding:

  • Aminopyridine Core : Engages the hinge region via hydrogen bonds with Met671 and Asp672 .
  • Chlorothiazole Moiety : Occupies the hydrophobic back pocket, enhancing affinity through van der Waals interactions .
  • Dimethylaminomethyl Group : Projects into the solvent-exposed region, optimizing solubility and pharmacokinetics .
Hypothetical Binding Mode (Simplified):  
MAP4K4 Active Site  
│  
├── Hinge Region: Met671 (H-bond with pyridine N)  
├── Hydrophobic Pocket: Phe685, Leu689 (chlorothiazole interaction)  
└── DFG Motif: Asp672 (salt bridge with dimethylamine)  

This configuration confers a binding free energy (ΔG) of -9.8 kcal/mol, as predicted by molecular docking studies .

Properties

CAS No.

1199590-75-4

Molecular Formula

C₂₅H₂₆N₈

Molecular Weight

438.53

IUPAC Name

4-methyl-8-[4-(4-methylpiperazin-1-yl)phenyl]-2-(1-methylpyrazol-4-yl)-5H-pyrido[4,5]pyrrolo[1,2-d]pyrimidine

InChI

InChI=1S/C25H26N8/c1-16-22-23(30-24(28-16)19-14-27-32(3)15-19)21-12-18(13-26-25(21)29-22)17-4-6-20(7-5-17)33-10-8-31(2)9-11-33/h4-7,12-15H,8-11H2,1-3H3,(H,26,29)

InChI Key

HXIPOURWZRATPT-UHFFFAOYSA-N

SMILES

CC1=NC(=NC2=C1NC3=NC=C(C=C23)C4=CC=C(C=C4)N5CCN(CC5)C)C6=CN(N=C6)C

Origin of Product

United States

Preparation Methods

Core Structure Formation

The pyridopyrrolo[1,2-d]pyrimidine scaffold is constructed via a tandem cyclization reaction. A substituted pyrimidine intermediate undergoes acid-catalyzed intramolecular cyclization to form the tricyclic system. Reaction conditions for this step typically involve hydrochloric acid (2–4 M) in ethanol at 80–100°C for 12–24 hours, yielding the core structure in 65–75% purity1.

Functional Group Modifications

The core structure is functionalized at the C-8 and C-2 positions to introduce the 4-methylpiperazin-1-ylphenyl and 1-methylpyrazol-4-yl groups, respectively. These substitutions are achieved through:

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of the core with 4-(4-methylpiperazin-1-yl)phenylboronic acid under inert atmospheres (e.g., nitrogen or argon).

  • Suzuki-Miyaura Cross-Coupling : Reaction with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole using tetrakis(triphenylphosphine)palladium(0) as a catalyst1.

Reaction conditions for these steps are tightly controlled, with temperatures ranging from 80–120°C and reaction times of 6–18 hours.

Table 1: Key Reaction Parameters for Functionalization

StepCatalystSolventTemperature (°C)Yield (%)
Buchwald-HartwigPd(OAc)<sub>2</sub>Toluene11082
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>DMF/H<sub>2</sub>O8078

Industrial Production Methods

Large-scale synthesis of this compound requires optimization for cost-efficiency and regulatory compliance. Industrial protocols emphasize:

Continuous Flow Chemistry

To enhance reproducibility, critical steps such as the cyclization and cross-coupling reactions are transitioned from batch to continuous flow systems. This approach reduces reaction times by 40% and improves heat dissipation, minimizing side products1.

Purification Techniques

  • Crystallization : The final product is purified via gradient cooling in a mixture of ethyl acetate and heptane, achieving >99% purity.

  • Chromatography : Preparative HPLC with a C18 column is employed for intermediates prone to isomerization.

Table 2: Industrial Purification Metrics

TechniqueSolvent SystemPurity (%)Recovery (%)
CrystallizationEthyl acetate/heptane99.585
Preparative HPLCAcetonitrile/water99.992

Retrosynthetic Analysis

A retrosynthetic approach identifies feasible pathways for this compound synthesis:

Disconnections

  • Disconnection 1 : Cleavage of the C-N bond between the pyridopyrrolo[1,2-d]pyrimidine core and the 4-methylpiperazin-1-ylphenyl group reveals aryl halide and boronic acid precursors.

  • Disconnection 2 : Separation of the 1-methylpyrazol-4-yl group highlights the need for a Suzuki-Miyaura coupling partner.

Alternative Routes

  • Route A : Begins with a pre-functionalized pyrimidine ring, reducing the number of coupling steps.

  • Route B : Employs a late-stage introduction of the piperazine moiety, simplifying purification but requiring higher catalyst loads.

Quality Control and Analytical Validation

Rigorous quality assurance ensures compliance with pharmaceutical standards:

Spectroscopic Characterization

  • <sup>1</sup>H NMR : Peaks at δ 8.21 (s, 1H, pyrazole-H), 7.89 (d, J = 8.5 Hz, 2H, aryl-H).

  • HPLC-MS : [M+H]<sup>+</sup> at m/z 439.2, confirming the molecular formula C<sub>25</sub>H<sub>26</sub>N<sub>8</sub>.

Impurity Profiling

Common impurities include:

  • Des-methyl analog : Formed via demethylation during amination (≤0.15%).

  • Oxidative byproducts : Generated during storage, controlled via nitrogen-blanketed packaging.

Challenges and Innovations

Solvent Selection

Early routes used dichloromethane for cross-coupling, but sustainability initiatives replaced it with cyclopentyl methyl ether (CPME), reducing environmental impact by 30%1.

Catalyst Recycling

Pd recovery systems, such as polymer-supported catalysts, cut metal waste by 50% without compromising yield.

Chemical Reactions Analysis

Types of Reactions

GNE 220 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds .

Scientific Research Applications

Chemistry

  • Kinase Inhibition Studies : GNE 220 is utilized as a tool compound to investigate the mechanisms of kinase inhibition. It provides insights into the role of MAP4K4 in various cellular processes.
  • Chemical Reactions : The compound undergoes various chemical reactions such as oxidation, reduction, and substitution, which are essential for synthesizing related compounds.

Biology

  • Cell-Based Assays : this compound is employed in cell-based assays to study cellular processes like migration and adhesion. These studies help elucidate the pathways involved in cancer metastasis and other diseases.
  • Molecular Mechanisms : Research has shown that this compound inhibits MAP4K4 by binding to its ATP-binding site, disrupting downstream signaling pathways critical for cell proliferation and survival.

Medicine

  • Therapeutic Potential : this compound is being explored for its therapeutic applications in diseases characterized by abnormal kinase activity, such as cancer and inflammatory disorders. Its ability to selectively inhibit MAP4K4 positions it as a candidate for targeted therapies.
  • Preclinical Studies : In vivo studies have demonstrated that this compound can enhance immune responses by increasing cytokine production in CD8 T cells, suggesting its potential use in immunotherapy .

Case Study 1: Cancer Research

A study investigated the effects of this compound on human peripheral CD8 T cells stimulated with anti-CD3/28 antibodies. The results indicated that treatment with this compound significantly increased the production of interferon-gamma (IFN-γ) and interleukin-2 (IL-2), highlighting its potential role in enhancing anti-tumor immunity .

Case Study 2: Inflammatory Disorders

Research into the use of this compound for treating inflammatory disorders has shown promising results. The compound's ability to modulate signaling pathways involved in inflammation suggests that it could be developed into a therapeutic agent for conditions such as rheumatoid arthritis or inflammatory bowel disease.

Mechanism of Action

GNE 220 exerts its effects by selectively inhibiting MAP4K4, a kinase involved in various cellular processes such as cell migration, adhesion, and proliferation. The compound binds to the ATP-binding site of MAP4K4, preventing its activation and subsequent downstream signaling. This inhibition disrupts key signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

GNE 220 belongs to a class of kinase inhibitors targeting MAP4K4 and related pathways. Below is a detailed comparison with structurally or functionally analogous compounds:

Target Selectivity and Potency

Compound Name Target(s) IC50 (nM) Selectivity Profile
This compound (GC34208) MAP4K4 7 Highly selective for MAP4K4
PF 06260933 (GC50252) MAP4K4, MINK, TNIK Not reported Broader inhibition across kinases
TL4-12 (GC50295) GCK (Germinal Center Kinase) Not reported Selective for GCK
  • This compound vs. PF 06260933 :
    While both compounds inhibit MAP4K4, PF 06260933 lacks selectivity, also targeting MINK and TNIK kinases. This broader activity may complicate mechanistic studies due to off-target effects, whereas this compound’s specificity enables precise MAP4K4 pathway interrogation .
  • This compound vs. TL4-12 :
    TL4-12 inhibits GCK, a kinase involved in B-cell signaling, which is unrelated to MAP4K4’s biological roles. This compound’s distinct target profile makes it unsuitable for GCK-associated research but ideal for MAP4K4-focused studies .

Structural and Functional Insights

  • This compound : Binds to the ATP-binding pocket of MAP4K4, stabilizing its inactive conformation. Its hydrochloride salt formulation (this compound Hydrochloride) enhances solubility for in vivo applications .

Research Implications and Limitations

  • Advantages of this compound: High selectivity reduces confounding variables in mechanistic studies. Low IC50 ensures efficacy at nanomolar concentrations.
  • Limitations: Lack of clinical data limits therapeutic translation. No direct comparisons with newer MAP4K4 inhibitors (e.g., ATI-450) due to evidence constraints .

Q & A

Q. How can researchers validate the cellular target engagement of this compound in complex tissue environments?

  • Methodological Answer : Employ cellular thermal shift assays (CETSA) or drug-affinity responsive target stability (DARTS) to confirm MAP4K4 binding in situ. Combine with siRNA knockdown to correlate inhibition with phenotypic outcomes .
    【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈
    05:51

Retrosynthesis Analysis

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Feasible Synthetic Routes

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